3-Amino-5-methylpyridine
Overview
Description
3-Amino-5-methylpyridine: is a pyridine derivative with the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol . It is an important intermediate in organic synthesis, primarily used in pharmaceutical intermediates, organic synthesis, and as an organic solvent . This compound is also utilized in the production of dyes, pesticides, and spices .
Mechanism of Action
Target of Action
3-Amino-5-methylpyridine, also known as 5-methylpyridin-3-amine, is an important intermediate in organic synthesis . It primarily targets the respiratory system . This compound is mainly used in pharmaceutical intermediates, organic synthesis, and organic solvents .
Mode of Action
It is known to be involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura (SM) cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds, including pharmaceutical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-5-methylpyridine can be synthesized through a multi-step process involving condensation, decarboxylation, and reduction reactions . The synthesis begins with the condensation reaction of diethyl malonate and sodium with 3-nitro-5-chloropyridine. This intermediate undergoes decarboxylation to form 3-nitro-5-methylpyridine, which is then reduced to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol is common in the reduction step to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens, alkylating agents, or acylating agents under controlled conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
3-Amino-5-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pesticides, and flavoring agents.
Comparison with Similar Compounds
- 2-Amino-5-methylpyridine
- 2-Amino-6-methylpyridine
- 2-Amino-3-methylpyridine
- 5-Amino-2-methylpyridine
Comparison: 3-Amino-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain synthetic routes and biological activities .
Properties
IUPAC Name |
5-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-2-6(7)4-8-3-5/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUWZXFVCBODAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376549 | |
Record name | 3-Amino-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-19-1 | |
Record name | 5-Methyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-5-METHYLPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the amino group on the pyridine ring affect the photoluminescent properties of the resulting manganese bromide compound?
A1: The research demonstrates that the position of the amino group on the pyridine ring significantly influences both the structure and the photoluminescent properties of the resulting manganese bromide compound. When 3-amino-5-methylpyridine is protonated, it forms 5-methylpyridin-3-aminium. This cation interacts with manganese bromide to form a complex with a distorted trigonal bipyramidal structure around the manganese ion, [(C6H9N2)4MnBr4(H2O)·(MnBr4)]. This specific arrangement leads to the emission of red photoluminescence at 607 nm. []
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